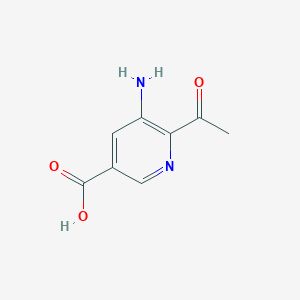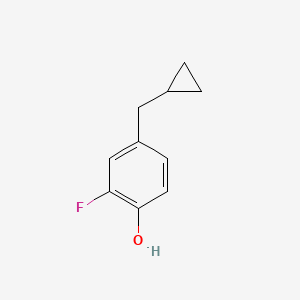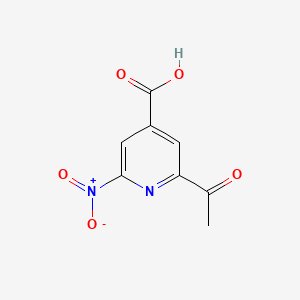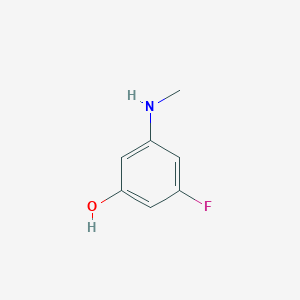
3-Fluoro-5-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(methylamino)phenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nitration of 3-fluorophenol followed by reduction and methylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group. Finally, the amino group is methylated to form the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can modulate its biological activity. These interactions can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-[(methylamino)methyl]phenol: This compound has a similar structure but with the fluorine and methylamino groups at different positions.
3-Fluorophenol: Lacks the methylamino group, making it less versatile in certain chemical reactions.
3-(methylamino)phenol: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness
3-Fluoro-5-(methylamino)phenol is unique due to the presence of both the fluorine and methylamino groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methylamino group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
3-fluoro-5-(methylamino)phenol |
InChI |
InChI=1S/C7H8FNO/c1-9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3 |
Clave InChI |
OMFZOMQRAJTRHT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CC(=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


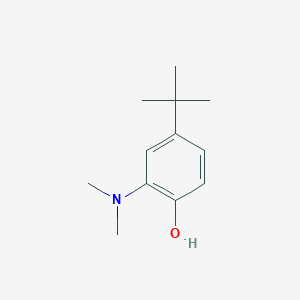

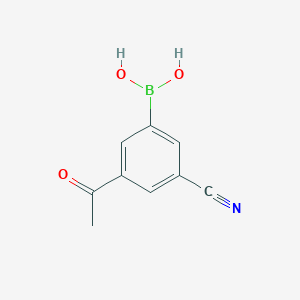
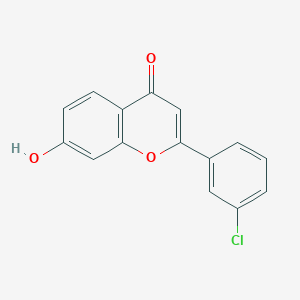
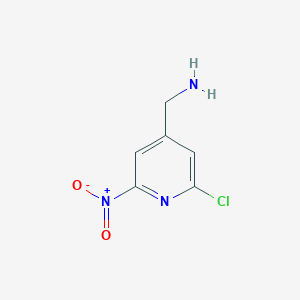
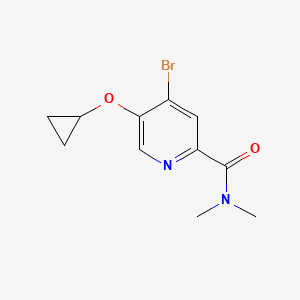
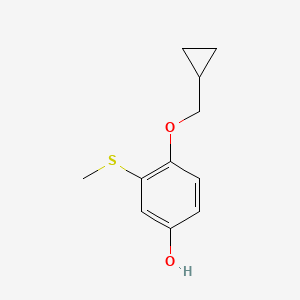

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)

